molecular formula C15H18N4O B2753649 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide CAS No. 1170164-63-2

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide

Cat. No.: B2753649
CAS No.: 1170164-63-2
M. Wt: 270.336
InChI Key: SPNDNSDSNDXUCD-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide is a synthetic compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Compounds containing pyridazine rings are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide typically involves the reaction of 6-methylpyridazine with an appropriate amine and isobutyryl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular pathways involved are still under investigation, but it is known to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Pyridazine: Exhibits antimicrobial and anticancer activities.

    Pyrimidine: Another six-membered heterocycle with diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10(2)15(20)17-13-7-5-12(6-8-13)16-14-9-4-11(3)18-19-14/h4-10H,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNDNSDSNDXUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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